![molecular formula C27H29N7O4S B2894518 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione CAS No. 850914-83-9](/img/no-structure.png)
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione is a useful research compound. Its molecular formula is C27H29N7O4S and its molecular weight is 547.63. The purity is usually 95%.
BenchChem offers high-quality 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications
1. Chemical Synthesis and Structural Analogy Research on compounds with structural similarities, including piperazine derivatives and benzoxazolyl groups, has been focused on their synthesis and potential as intermediates for further chemical transformations. For instance, compounds with piperazine structures have been synthesized to explore their biological activities, including as potential anti-inflammatory and analgesic agents, highlighting their versatility in drug discovery processes (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, benzoxazolyl derivatives have been investigated for their ability to act as ligands for biological receptors, which could inform the development of new therapeutic agents.
2. Pharmacological Activities The pharmacological exploration of structurally related compounds has revealed a range of activities, from antimicrobial to potential anti-asthmatic properties. For example, studies on triazole derivatives and their antimicrobial activities indicate the potential for developing new antibacterial agents from compounds with similar chemical backbones (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Furthermore, research into xanthene derivatives for anti-asthmatic activity underscores the potential therapeutic applications of compounds with complex structures, including the modulation of biological pathways related to asthma (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the introduction of a benzoxazole and a piperazine moiety onto a purine scaffold. The benzoxazole is introduced via a sulfanyl group, while the piperazine is introduced via a methoxyphenyl group. The synthesis pathway involves several steps, including protection and deprotection of functional groups, nucleophilic substitution, and cyclization reactions.", "Starting Materials": [ "2-amino-6-chloropurine", "2,6-dioxo-3,4-dihydropyrimidine", "2-bromoethyl sulfide", "1,3-benzoxazole-2-thiol", "4-methoxyphenylpiperazine", "Sodium hydride", "Triethylamine", "Dimethylformamide", "Methanol", "Acetic acid", "Chloroform" ], "Reaction": [ "Step 1: Protection of the amino group of 2-amino-6-chloropurine with acetic anhydride and triethylamine to form 2-acetamido-6-chloropurine.", "Step 2: Nucleophilic substitution of the chloro group of 2-acetamido-6-chloropurine with 2-bromoethyl sulfide in the presence of sodium hydride and dimethylformamide to form 7-(2-bromoethyl)-2-acetamido-6-chloropurine.", "Step 3: Deprotection of the acetamido group of 7-(2-bromoethyl)-2-acetamido-6-chloropurine with methanol and acetic acid to form 7-(2-hydroxyethyl)-2-amino-6-chloropurine.", "Step 4: Protection of the amino group of 7-(2-hydroxyethyl)-2-amino-6-chloropurine with acetic anhydride and triethylamine to form 7-(2-acetamidoethyl)-2-amino-6-chloropurine.", "Step 5: Nucleophilic substitution of the acetamido group of 7-(2-acetamidoethyl)-2-amino-6-chloropurine with 1,3-benzoxazole-2-thiol in the presence of triethylamine and dimethylformamide to form 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-2-amino-6-chloropurine.", "Step 6: Deprotection of the amino group of 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-2-amino-6-chloropurine with methanol and acetic acid to form 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-2,6-dichloropurine.", "Step 7: Protection of the carbonyl group of 2,6-dioxo-3,4-dihydropyrimidine with acetic anhydride and triethylamine to form 2,6-dioxo-3,4-dihydro-2-acetamidopyrimidine.", "Step 8: Nucleophilic substitution of the acetamido group of 2,6-dioxo-3,4-dihydro-2-acetamidopyrimidine with 4-methoxyphenylpiperazine in the presence of triethylamine and dimethylformamide to form 8-[4-(4-methoxyphenyl)piperazin-1-yl]-2,6-dioxo-3,4-dihydro-2-acetamidopyrimidine.", "Step 9: Deprotection of the acetamido group of 8-[4-(4-methoxyphenyl)piperazin-1-yl]-2,6-dioxo-3,4-dihydro-2-acetamidopyrimidine with methanol and acetic acid to form 8-[4-(4-methoxyphenyl)piperazin-1-yl]-2,6-dioxo-3,4-dihydropyrimidine.", "Step 10: Cyclization of 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-2,6-dichloropurine and 8-[4-(4-methoxyphenyl)piperazin-1-yl]-2,6-dioxo-3,4-dihydropyrimidine in the presence of triethylamine and chloroform to form 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione." ] } | |
CAS RN |
850914-83-9 |
Product Name |
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
Molecular Formula |
C27H29N7O4S |
Molecular Weight |
547.63 |
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C27H29N7O4S/c1-30-23-22(24(35)31(2)27(30)36)34(16-17-39-26-28-20-6-4-5-7-21(20)38-26)25(29-23)33-14-12-32(13-15-33)18-8-10-19(37-3)11-9-18/h4-11H,12-17H2,1-3H3 |
InChI Key |
RFFCQYFJEDFFCA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCSC5=NC6=CC=CC=C6O5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



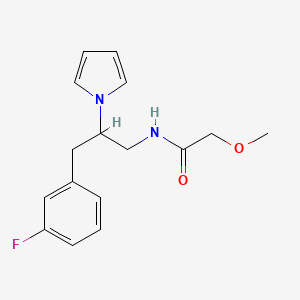
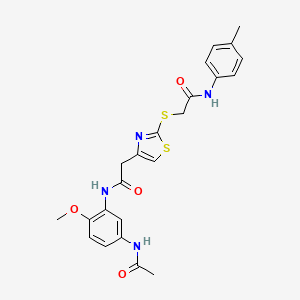
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2894439.png)
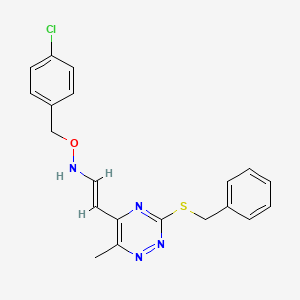
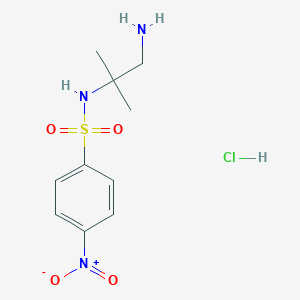
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2894444.png)
![3,4-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2894445.png)
![(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol](/img/structure/B2894446.png)
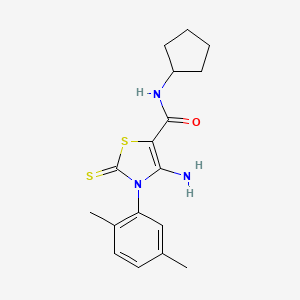

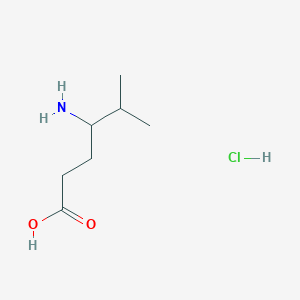
![3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol](/img/structure/B2894453.png)
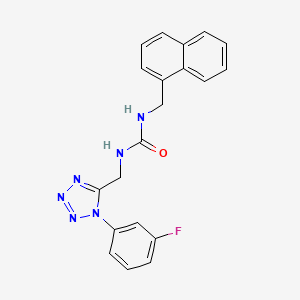
![N-(4-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2894455.png)